molecular formula C11H14N3O4- B12341911 1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester

1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12341911
M. Wt: 252.25 g/mol
InChI Key: XQYNMLQBVLRLNZ-UHFFFAOYSA-M
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Description

1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID is a complex organic compound that features a tert-butyloxycarbonyl (BOC) protecting group

Preparation Methods

The synthesis of 1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The tert-butyloxycarbonyl group is then introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of solvents like tetrahydrofuran and catalysts such as 4-dimethylaminopyridine .

Chemical Reactions Analysis

1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID involves its ability to act as a protecting group for amines. The tert-butyloxycarbonyl group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar compounds include other BOC-protected amines and imidazo[1,2-b]pyrazole derivatives. Compared to these compounds, 1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID offers unique advantages in terms of stability and reactivity. For instance, its structure allows for selective deprotection under mild conditions, making it a valuable intermediate in multi-step syntheses .

Similar Compounds

Properties

Molecular Formula

C11H14N3O4-

Molecular Weight

252.25 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroimidazo[1,2-b]pyrazole-6-carboxylate

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)13-4-5-14-8(13)6-7(12-14)9(15)16/h6H,4-5H2,1-3H3,(H,15,16)/p-1

InChI Key

XQYNMLQBVLRLNZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)C(=O)[O-]

Origin of Product

United States

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